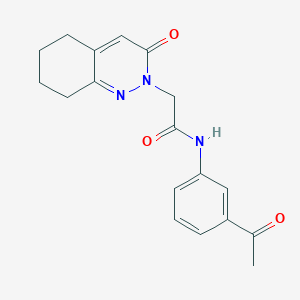

N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

CAS No.: 932972-43-5

Cat. No.: VC5200411

Molecular Formula: C18H19N3O3

Molecular Weight: 325.368

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932972-43-5 |

|---|---|

| Molecular Formula | C18H19N3O3 |

| Molecular Weight | 325.368 |

| IUPAC Name | N-(3-acetylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |

| Standard InChI | InChI=1S/C18H19N3O3/c1-12(22)13-6-4-7-15(9-13)19-17(23)11-21-18(24)10-14-5-2-3-8-16(14)20-21/h4,6-7,9-10H,2-3,5,8,11H2,1H3,(H,19,23) |

| Standard InChI Key | CATOFGGWKQXLJJ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |

Introduction

Structural Features

-

The 3-acetylphenyl group is attached to the nitrogen atom of the acetamide.

-

The hexahydrocinnoline ring system includes a keto group at position 3, which may enhance the molecule's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

-

Amide bond formation: Coupling of an amine derivative with an acetylated phenyl compound.

-

Cyclization: Formation of the hexahydrocinnoline ring through condensation or catalytic cyclization processes.

-

Functionalization: Introduction of the keto group at position 3 via oxidation or selective substitution.

The reaction conditions typically involve:

-

Solvents such as ethanol or dimethylformamide (DMF).

-

Catalysts like acids or bases to promote cyclization.

-

Monitoring by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Analytical Characterization

To confirm the structure and purity of N-(3-acetylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide, several analytical techniques are employed:

| Technique | Purpose |

|---|---|

| 1H-NMR and 13C-NMR | To identify proton and carbon environments in the molecule. |

| Mass Spectrometry (MS) | To determine molecular weight and fragmentation pattern. |

| Infrared Spectroscopy (IR) | To detect functional groups like C=O (keto and amide) and NH bonds. |

| X-ray Crystallography | To confirm three-dimensional molecular geometry. |

Biological Activity

While specific studies on this compound are not available in the provided data, structurally related compounds suggest potential applications in:

-

Anti-inflammatory activity: The cinnoline derivatives are known for their interaction with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which mediate inflammation.

-

Anticancer properties: Acetamides often exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.

-

Antimicrobial activity: The presence of keto and amide groups may enhance binding to microbial enzymes.

Hypothetical Docking Studies

Molecular docking simulations could predict interactions with biological targets such as:

-

Enzymes involved in oxidative stress pathways.

-

Receptors mediating cellular proliferation.

Potential Applications

Given its structural complexity, this compound could be explored for:

-

Drug development: As a lead compound for anti-inflammatory or anticancer agents.

-

Material science: Functionalized derivatives may serve as precursors for advanced materials.

-

Synthetic intermediates: Its reactive groups make it suitable for further chemical modifications.

Comparative Data Table

Below is a comparison of structurally similar compounds to provide context for its potential properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume